![molecular formula C20H12O4 B12903002 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid CAS No. 56260-29-8](/img/structure/B12903002.png)
2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid typically involves the acylation of dibenzofuran derivatives. One common method is the Friedel-Crafts acylation, where dibenzofuran reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid serves as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug development. It can be used in the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to new treatments for diseases. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. The pathways involved often include signal transduction mechanisms where the compound modulates the function of proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: A simpler structure without the benzoic acid group.
Benzofuran: Lacks the additional benzene ring present in dibenzofuran.
Dibenzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness: 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid is unique due to the combination of the dibenzofuran and benzoic acid moieties. This dual functionality provides a versatile platform for chemical modifications and applications that are not possible with simpler analogs.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
56260-29-8 |
|---|---|
Molekularformel |
C20H12O4 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
2-(dibenzofuran-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H12O4/c21-19(15-6-1-2-7-16(15)20(22)23)12-9-10-14-13-5-3-4-8-17(13)24-18(14)11-12/h1-11H,(H,22,23) |
InChI-Schlüssel |
KDUIEISNWUTUTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


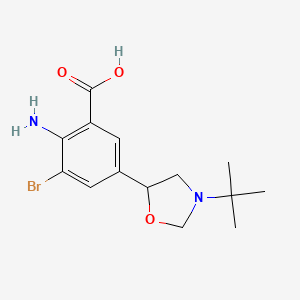
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)

![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
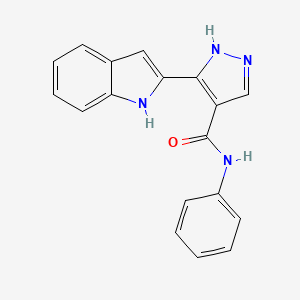
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)


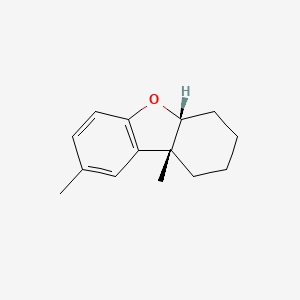
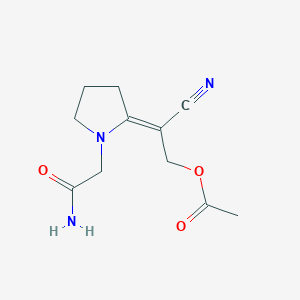
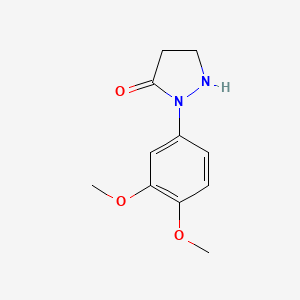
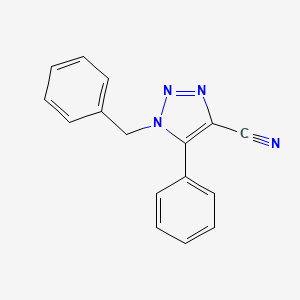
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

